(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid
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Overview
Description
(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid is a complex organic compound that features a brominated indole moiety and a piperazine ring protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid typically involves multiple steps:
Bromination of Indole: The starting material, indole, undergoes bromination at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Indole-3-Acetic Acid: The brominated indole is then converted to indole-3-acetic acid through a series of reactions involving formylation and subsequent oxidation.
Piperazine Derivatization: The piperazine ring is protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the brominated indole-3-acetic acid with the Boc-protected piperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carbonyl groups.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole derivatives with alcohol or amine functionalities.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its brominated indole ring allows for further functionalization, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure, featuring both an indole and a piperazine ring, suggests potential biological activity. Indole derivatives are known for their roles in cell signaling and as precursors to neurotransmitters, while piperazine rings are common in many pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The indole moiety is a common scaffold in many drugs, and the piperazine ring is known for its pharmacological properties, including its use in antipsychotic and antihistamine drugs.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a building block for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action for (6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid would depend on its specific application. Generally, indole derivatives interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(6-chloro-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid: Similar structure but with a chlorine atom instead of bromine.
(6-fluoro-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid: Similar structure but with a fluorine atom instead of bromine.
(6-methyl-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of a bromine atom in (6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H24BrN3O4 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C19H24BrN3O4/c1-19(2,3)27-18(26)23-8-6-22(7-9-23)16(17(24)25)14-11-21-15-10-12(20)4-5-13(14)15/h4-5,10-11,16,21H,6-9H2,1-3H3,(H,24,25) |
InChI Key |
GSJHWSKIPKYSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CNC3=C2C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
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